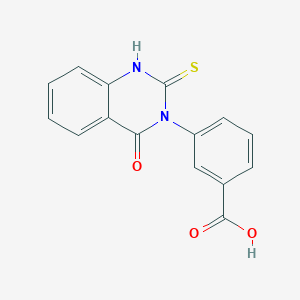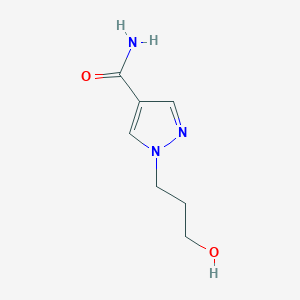![molecular formula C15H16N4S B2513936 4-Isopropyl-1-(p-Tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-thion CAS No. 2097935-75-4](/img/structure/B2513936.png)
4-Isopropyl-1-(p-Tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione makes it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Wirkmechanismus
Target of action
Pyrazolopyridazinones, a class of compounds to which “4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione” belongs, are known to inhibit phosphodiesterases (PDE), particularly PDE5 . PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular functions .
Mode of action
The compound likely interacts with its target, PDE5, by binding to the enzyme’s active site and preventing it from hydrolyzing cAMP and cGMP . This results in an increase in the levels of these second messengers within the cell .
Biochemical pathways
The increase in cAMP and cGMP levels affects various biochemical pathways. For instance, elevated cAMP levels can activate protein kinase A, which in turn phosphorylates a number of other proteins, affecting processes such as gene transcription, ion channel conductivity, and apoptosis .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
The inhibition of PDE5 and the subsequent increase in cAMP and cGMP levels can have a variety of effects at the molecular and cellular level, including changes in gene expression, ion channel activity, and cell survival .
Action environment
The action, efficacy, and stability of “4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione” can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Thiadiazolo[3,4-d]pyridazine: Used in dye-sensitized solar cells and has similar heterocyclic structure.
Thioamides: Exhibits antimicrobial and anticancer activities.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTDKIXYXOXCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2513855.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2513857.png)

![7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)
![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)


![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513865.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2513869.png)
![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)
![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

